An In-depth Technical Guide to Glycine, N-(4-nitrophenyl)-
An In-depth Technical Guide to Glycine, N-(4-nitrophenyl)-
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Synthetic Intermediate
Glycine, N-(4-nitrophenyl)-, also known as N-(4-nitrophenyl)glycine, is a nitroaromatic compound that serves as a pivotal building block in synthetic organic chemistry. Its unique molecular architecture, featuring a glycine moiety attached to a nitrophenyl ring, offers a confluence of reactive sites—a carboxylic acid, a secondary amine, and an aromatic nitro group. This trifecta of functionality makes it a valuable precursor for the synthesis of more complex molecules, particularly in the realms of medicinal chemistry and materials science. This guide provides an in-depth exploration of its chemical properties, synthesis, characterization, and potential applications, offering a technical resource for professionals in drug discovery and chemical research. The presence of the nitro group, a strong electron-withdrawing entity, significantly influences the reactivity of the aromatic ring and the acidity of the amine, setting it apart from its non-nitrated analog, N-phenylglycine.
Core Chemical and Physical Properties
A thorough understanding of the fundamental physicochemical properties of Glycine, N-(4-nitrophenyl)- is essential for its effective application in research and synthesis. These properties dictate the choice of solvents, reaction conditions, and purification methods.
Nomenclature and Identifiers
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Systematic Name: Glycine, N-(4-nitrophenyl)-[1]
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Common Names: N-(4-nitrophenyl)glycine, N-(p-Nitrophenyl)glycine, 2-(4-nitroanilino)acetic acid[2]
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PubChem CID: 12095[2]
Physicochemical Data
The physical state and solubility profile are critical for experimental design. Glycine, N-(4-nitrophenyl)- is typically a yellow crystalline powder, its color owing to the nitrophenyl chromophore.[4]
| Property | Value | Source(s) |
| Appearance | Yellow crystalline powder | [4] |
| Melting Point | 238.0 °C (511.15 K) | [4] |
| Density | 1.5042 g/cm³ | [4] |
| Solubility | Moderately soluble in organic solvents and alcohols. Limited solubility in pure water, with increased solubility in basic aqueous solutions. | [4] |
The solubility behavior is a direct consequence of its molecular structure. The polar carboxylic acid and nitro groups allow for moderate solubility in polar organic solvents.[4] The acidic nature of the carboxylic acid means that its solubility in aqueous media is pH-dependent; in basic solutions, it deprotonates to form a more soluble carboxylate salt.[4]
Synthesis and Purification
The most common and straightforward synthesis of Glycine, N-(4-nitrophenyl)- involves the nucleophilic substitution reaction between 4-nitroaniline and a haloacetic acid, typically chloroacetic acid. This reaction is a classic example of N-alkylation of an amine.
Synthetic Workflow Diagram
Caption: A representative synthetic workflow for Glycine, N-(4-nitrophenyl)-.
Detailed Experimental Protocol
This protocol is a generalized procedure based on the known reactivity of the starting materials.
Materials:
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4-Nitroaniline
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Chloroacetic acid
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Sodium carbonate (Na₂CO₃)
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Deionized water
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Hydrochloric acid (HCl), concentrated and dilute
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Activated charcoal
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Ethanol
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium carbonate in deionized water.
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Addition of Reactants: To the stirred sodium carbonate solution, add 4-nitroaniline. Heat the mixture gently to aid dissolution. Subsequently, add chloroacetic acid portion-wise to control the initial exotherm.
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Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (completion can be monitored by Thin Layer Chromatography).
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Work-up and Isolation:
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Cool the reaction mixture to room temperature.
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Filter the solution to remove any unreacted starting material.
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Carefully acidify the filtrate with concentrated hydrochloric acid until precipitation of the product is complete. The pH should be acidic to ensure the carboxylic acid is protonated.
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Collect the crude product by vacuum filtration and wash with cold deionized water.
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Purification:
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Recrystallize the crude product from a suitable solvent system, such as an ethanol-water mixture.
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If the product is colored by impurities, the hot solution can be treated with activated charcoal before filtration and crystallization.
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Dry the purified yellow crystals under vacuum.
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Causality Behind Experimental Choices:
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Sodium Carbonate: Acts as a base to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product. It also deprotonates the carboxylic acid of chloroacetic acid, which can influence reactivity.
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Acidification: The product, being a carboxylic acid, is soluble in its basic carboxylate form. Acidification is crucial to protonate the carboxylate, rendering the product insoluble and allowing for its isolation.
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Recrystallization: This is a standard purification technique for solid organic compounds, which separates the product from soluble impurities based on differences in solubility at different temperatures.
Spectroscopic Characterization
Spectroscopic analysis is indispensable for confirming the identity and purity of the synthesized Glycine, N-(4-nitrophenyl)-. The expected spectral data are based on its chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (-CH₂-) protons, and the amine (-NH-) proton. The aromatic protons will appear as two doublets in the downfield region, characteristic of a 1,4-disubstituted benzene ring. The methylene protons will likely appear as a singlet or a doublet depending on the coupling with the adjacent amine proton. The amine and carboxylic acid protons are exchangeable and may appear as broad singlets.
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¹³C NMR: The carbon NMR spectrum will show signals for the four distinct aromatic carbons, the methylene carbon, and the carbonyl carbon of the carboxylic acid. The carbon attached to the nitro group and the carbonyl carbon will be the most downfield shifted.
While specific peak values require experimental determination, PubChem provides access to experimental ¹H and ¹³C NMR spectra for reference.[2]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| N-H Stretch (Amine) | 3300 - 3500 |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 (broad) |
| C=O Stretch (Carboxylic Acid) | 1700 - 1725 |
| N-O Stretch (Nitro Group) | 1500 - 1550 (asymmetric) and 1300 - 1370 (symmetric) |
| C=C Stretch (Aromatic) | 1450 - 1600 |
An experimental FTIR spectrum is available for reference through PubChem, acquired using a KBr wafer technique.[2]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.
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Expected Molecular Ion Peak (M⁺): m/z = 196.16
GC-MS data for Glycine, N-(4-nitrophenyl)- is available for reference through PubChem.[2]
Reactivity and Chemical Behavior
The chemical reactivity of Glycine, N-(4-nitrophenyl)- is governed by its three primary functional groups.
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Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification, amide bond formation, and reduction to an alcohol. The formation of activated esters, for example with N-hydroxysuccinimide, is a key step in its use for peptide synthesis.
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Secondary Amine: The amine is nucleophilic, but its reactivity is somewhat attenuated by the electron-withdrawing effect of the nitrophenyl group. It can be acylated, alkylated, or participate in other nucleophilic addition or substitution reactions.
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Nitrophenyl Group: The nitro group is a strong deactivating group, making the aromatic ring less susceptible to electrophilic substitution. However, it is a key functional handle for further transformations. The nitro group can be readily reduced to an amino group, providing a route to N-(4-aminophenyl)glycine derivatives. This transformation is highly valuable in medicinal chemistry for introducing a primary aromatic amine.
Applications in Research and Drug Development
Glycine, N-(4-nitrophenyl)- and its derivatives are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.
Building Block in Medicinal Chemistry
The compound serves as a versatile scaffold. The presence of the nitro group in nitrophenyl amino acids can significantly influence the physicochemical properties and biological activity of the resulting molecules.[5] This group can be leveraged for further chemical modifications, such as reduction to an amine, or it may contribute directly to binding interactions with biological targets.[5]
Peptide Synthesis
Amino acid derivatives are the fundamental units for peptide synthesis.[6] While Glycine, N-(4-nitrophenyl)- itself is not a standard proteinogenic amino acid, it can be incorporated into peptide chains to create peptidomimetics or as a non-natural amino acid to probe biological systems. The carboxylic acid can be activated (e.g., as a p-nitrophenyl ester) for coupling with the N-terminus of a growing peptide chain.[7] The use of protecting groups on the amine is a standard strategy in peptide synthesis to ensure controlled, sequential bond formation.[8]
Precursor for Bioactive Molecules
The reduction of the nitro group to an amine opens up a vast chemical space for derivatization. The resulting N-(4-aminophenyl)glycine can be diazotized and subjected to Sandmeyer-type reactions or used as a nucleophile in the synthesis of various heterocyclic systems, which are common motifs in drug molecules.
Safety and Handling
Glycine, N-(4-nitrophenyl)- is classified as harmful if swallowed, in contact with skin, or if inhaled.[2]
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GHS Hazard Statements: H302, H312, H332[2]
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Precautionary Measures: Standard laboratory safety precautions should be employed, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated area or a fume hood.[2] Avoid inhalation of dust and contact with skin and eyes.
Conclusion
Glycine, N-(4-nitrophenyl)- is a chemical compound with a rich and versatile chemistry. Its straightforward synthesis and the presence of multiple, orthogonally reactive functional groups make it an important tool for synthetic chemists. For professionals in drug development, it represents a valuable building block for creating novel molecular entities with potential therapeutic applications. A comprehensive understanding of its properties, as detailed in this guide, is the first step towards unlocking its full potential in the laboratory and beyond.
References
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N-(4-Nitrophenyl)glycine - Solubility of Things. (n.d.). Retrieved January 15, 2026, from [Link]
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PubChem. (n.d.). Glycine, N-(4-nitrophenyl)-. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
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Chemsrc. (2025, October 21). N-[(4-Nitrophenyl)sulfonyl]glycine. Retrieved January 15, 2026, from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6). Chiral Building Blocks: Enhancing Drug Discovery with Nitrophenyl Amino Acids. Retrieved January 15, 2026, from [Link]
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U.S. Environmental Protection Agency. (n.d.). Glycine, N-(4-nitrophenyl)- - Substance Details. Substance Registry Services. Retrieved January 15, 2026, from [Link]
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SpectraBase. (n.d.). N-(p-nitrophenyl)glycine. John Wiley & Sons, Inc. Retrieved January 15, 2026, from [Link]
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PubChem. (n.d.). N-(4-Hydroxyphenyl)glycine. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
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AnaSpec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved January 15, 2026, from [Link]
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Master Organic Chemistry. (2019, February 15). Introduction to Peptide Synthesis. Retrieved January 15, 2026, from [Link]
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ChemRxiv. (n.d.). Peptide Synthesis Using Unprotected Amino Acids. Retrieved January 15, 2026, from [Link]
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